molecular formula C12H16BN3O2 B1522303 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole CAS No. 1257651-13-0

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole

Cat. No. B1522303
M. Wt: 245.09 g/mol
InChI Key: QUYDCPHDUNQFKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used as reagents to borylate arenes and prepare fluorenylborolane .

Scientific Research Applications

  • Anti-counterfeit Applications

    • Application: Silicon nanocrystals (SiNCs), which share some properties with the compound you mentioned, have been used in the creation of flexible, transparent, and hydrophobic coatings for anti-counterfeit applications .
    • Method: The SiNCs are dispersed into a polydimethylsiloxane (PDMS) composite to create a coating. This coating exhibits superior transparency and outstanding fluorescence stabilities .
    • Results: The coating has been shown to have an excellent anti-counterfeiting effect when used as ink by screen-printing .
  • Isotope Dilution Mass Spectrometry

    • Application: Compounds with similar structures could potentially be used in isotope dilution mass spectrometry (IDMS), a technique used for quantifying the amount of specific elements or isotopes in a sample .
    • Method: The sample is spiked with a known quantity of a specific isotope of the element of interest, and the ratio of the isotopes is measured using mass spectrometry .
    • Results: This method provides highly accurate and precise measurements of the concentration of the element or isotope in the sample .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-5-6-9-10(7-8)15-16-14-9/h5-7H,1-4H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYDCPHDUNQFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674168
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole

CAS RN

1257651-13-0
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257651-13-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole
Reactant of Route 3
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole
Reactant of Route 4
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole
Reactant of Route 5
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole
Reactant of Route 6
Reactant of Route 6
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole

Citations

For This Compound
2
Citations
Y Fan, Z Huang, X Wang, Y Ma, Y Li, S Yang, Y Shi - Molecules, 2020 - mdpi.com
A novel series of pyrimidine-benzotriazole derivatives have been synthesized and evaluated for their anticancer activity against human solid tumor cell lines. The most promising …
Number of citations: 3 www.mdpi.com
Z Huang, B Zhao, Z Qin, Y Li, T Wang, W Zhou… - European Journal of …, 2019 - Elsevier
Based on the significantly synergistic effects of CDK4 and VEGFR2 inhibitors on growth of cancer cells, a series of novel multi-kinase inhibitors targeting CDK4 and VEGFR2 were …
Number of citations: 19 www.sciencedirect.com

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